tert-Butyl-N-(1-Methansulfonylpropan-2-yl)carbamat

Übersicht

Beschreibung

Molecular Structure Analysis

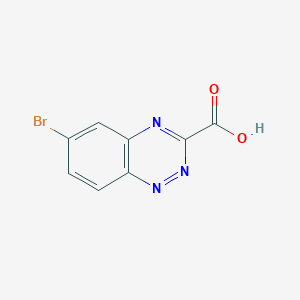

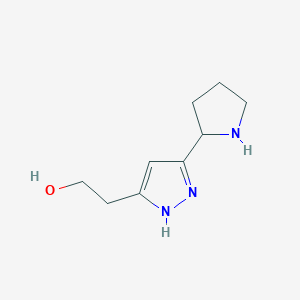

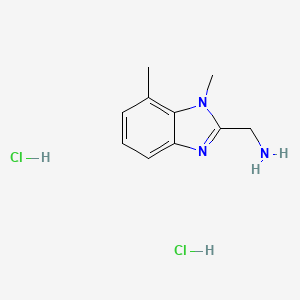

The molecular structure of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate can be represented by the InChI code: 1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) . This indicates that the molecule consists of a tert-butyl group attached to a carbamate group, which is in turn attached to a methanesulfonylpropan-2-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate include a molecular weight of 237.32 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von Ceftolozan

tert-Butyl-N-(1-Methansulfonylpropan-2-yl)carbamat: ist ein Schlüsselzwischenprodukt bei der Synthese von Ceftolozan, einem Cephalosporin-Antibiotikum der fünften Generation . Diese Verbindung hat eine starke Aktivität gegen grampositive und gramnegative Bakterien gezeigt, einschließlich multiresistenter Stämme von Pseudomonas aeruginosa .

Forschung in der organischen Synthese

In der organischen Chemie wird diese Verbindung zur Synthese verschiedener organischer Moleküle verwendet. Ihre Rolle als Zwischenprodukt ermöglicht die Herstellung komplexer Strukturen durch mehrere Reaktionsschritte wie Aminierung, Reduktion, Veresterung und Kondensation .

Arzneimittelentwicklung

Die Nützlichkeit der Verbindung bei der Synthese von Antibiotika wie Ceftolozan unterstreicht ihre Bedeutung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Behandlungen für bakterielle Infektionen, die gegenüber aktuellen Antibiotika resistent sind .

Wirkmechanismus

Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a chemical compound that can act as a catalyst in some reactions. It is believed to act by forming a coordination complex with the reactants, which then facilitates the reaction. This mechanism is known as the Lewis acid-base mechanism.

Biochemical and Physiological Effects

tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased cognitive function. Additionally, tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has been found to possess anti-inflammatory and analgesic properties, as well as anticonvulsant activity.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a valuable reagent for laboratory experiments due to its wide range of applications. It is relatively easy to synthesize, and its catalytic activity makes it useful for a variety of reactions. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is important to remember that tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate is a highly reactive compound, and should be handled with care.

Zukünftige Richtungen

Tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate has a variety of potential future applications in the scientific research field. For example, it could be used in the development of new pharmaceuticals, such as drugs for the treatment of neurological disorders. Additionally, it could be used in the synthesis of new polymers, such as biodegradable plastics. Additionally, it could be used in the development of new catalysts for chemical reactions, such as the Heck reaction. Finally, it could be used in the development of new materials, such as nanomaterials.

Safety and Hazards

The safety information for tert-butyl N-(1-methanesulfonylpropan-2-yl)carbamate indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

tert-butyl N-(1-methylsulfonylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c1-7(6-15(5,12)13)10-8(11)14-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSMVAHUIPRGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)

![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)

![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)